4-bromo-N,N-diethyl-3-methoxybenzamide CAS number 889676-36-2
4-bromo-N,N-diethyl-3-methoxybenzamide CAS number 889676-36-2
This guide is structured as a high-level technical dossier designed for medicinal chemists and process development scientists. It moves beyond basic catalog data to explore the strategic utility of 4-bromo-N,N-diethyl-3-methoxybenzamide as a privileged scaffold in modern drug discovery.
CAS Number: 889676-36-2 Role: Advanced Intermediate for Medicinal Chemistry & Kinase Inhibitor Design
Part 1: Executive Technical Summary
In the landscape of modern drug discovery, 4-bromo-N,N-diethyl-3-methoxybenzamide (hereafter referred to as Intermediate-889 ) represents a "privileged scaffold." It is not merely a reagent but a strategic divergence point. Its utility lies in the orthogonal reactivity of its three functional domains:
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The Aryl Bromide (C4): A high-fidelity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
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The Methoxy Group (C3): Provides electron-donating character to the ring, modulating the oxidative addition rate at C4 while serving as a hydrogen-bond acceptor in final drug targets.
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The Diethylamide (C1): A robust, metabolically stable pharmacophore that enhances lipophilicity (LogP) and solubility compared to primary amides, crucial for CNS penetration and oral bioavailability.
Target Audience: This guide is written for synthetic chemists optimizing lead compounds where fine-tuning of steric bulk and electronic density is required around a biaryl axis.
Part 2: Chemical Architecture & Critical Properties
Structural Analysis & Reactivity Profile
The molecule is defined by the ortho-bromoanisole motif. The proximity of the methoxy group (C3) to the bromine (C4) creates a unique steric and electronic environment.
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Electronic Effect: The ortho-methoxy group exerts a mesomeric (+M) donating effect, increasing electron density at the C4-Br bond. This typically makes the oxidative addition step in Pd-catalysis slightly slower than in electron-deficient systems, requiring electron-rich ligands (e.g., SPhos, XPhos) for optimal conversion.
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Directing Effects: The amide group is a Directed Metalation Group (DMG). However, the presence of the bromine allows for highly selective Lithium-Halogen Exchange (Li-X) over deprotonation, provided the temperature is strictly controlled (-78°C).
Key Physicochemical Data
Data summarized for rapid reference during experimental planning.
| Property | Value / Description | Significance |
| Molecular Formula | C₁₂H₁₆BrNO₂ | Core stoichiometry.[1] |
| Molecular Weight | 286.17 g/mol | Fragment-based drug design (FBDD) compliant. |
| LogP (Predicted) | ~2.8 | Ideal range for membrane permeability. |
| H-Bond Acceptors | 2 (Amide O, Methoxy O) | Critical for receptor binding pockets. |
| Physical State | Off-white to pale yellow solid | Easy handling (vs. oils). |
| Solubility | DCM, THF, DMSO, MeOH | Compatible with standard organic workflows. |
Part 3: Synthesis & Quality Control (The "Make" Phase)
Retrosynthetic Logic
The most robust route to Intermediate-889 avoids late-stage bromination, which can suffer from regioselectivity issues. Instead, we utilize an acid chloride coupling strategy.
Pathway:
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Starting Material: 4-Bromo-3-methoxybenzoic acid.
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Activation: Conversion to acid chloride (SOCl₂) or mixed anhydride.
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Amidation: Reaction with diethylamine.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow for synthesizing and then diversifying Intermediate-889.
Caption: Fig 1. Linear synthesis of CAS 889676-36-2 followed by divergent functionalization pathways.
Quality Control Parameters
To ensure data integrity in downstream biological assays, the intermediate must meet these criteria:
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HPLC Purity: >98% (impurities can act as catalyst poisons).
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¹H NMR Diagnostic:
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Look for the distinct ethyl signals: Triplet (~1.1 ppm) and Quartet (~3.4 ppm). Note that due to restricted rotation around the amide bond, these may appear as broad or split signals at room temperature (rotamers).
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Methoxy singlet: Sharp peak at ~3.9 ppm.
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Aromatic region: 3 distinct protons (ABX or similar pattern depending on resolution).
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Part 4: Advanced Application Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Context: This is the primary reaction for linking this scaffold to other aromatic systems (e.g., creating a kinase inhibitor core). The ortho-methoxy group requires a catalyst system capable of overcoming steric hindrance.
Reagents:
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Substrate: Intermediate-889 (1.0 equiv)
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Boronic Acid: Ar-B(OH)₂ (1.2 equiv)
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Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for robustness.
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Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for difficult substrates).
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Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step Methodology:
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Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Suspend in solvent. Sparge with Argon for 10 minutes. Critical: Oxygen is the enemy of active Pd(0).
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Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under Argon flow. Seal the vial.
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Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS.
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Checkpoint: If conversion stalls, add 1 mol% SPhos-Pd-G2.
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
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Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Lithium-Halogen Exchange (Electrophile Introduction)
Context: Used to convert the bromide into a formyl group (CHO), carboxylic acid, or alcohol.
Reagents:
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Substrate: Intermediate-889 (1.0 equiv)
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Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes).
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Electrophile: DMF (for aldehyde) or Dry Ice (for acid).
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Solvent: Anhydrous THF.
Step-by-Step Methodology:
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Cryogenic Setup: Cool a solution of Intermediate-889 in THF to -78°C (Dry ice/Acetone bath).
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Exchange: Add n-BuLi dropwise over 10 minutes.
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Mechanism:[2] The Bromine is exchanged for Lithium. The amide group may coordinate, stabilizing the intermediate.
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Wait time: Stir for 30 minutes at -78°C. Do not warm up, or the "benzyne" pathway or ortho-lithiation of the methoxy ring might compete.
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Quench: Add the electrophile (e.g., DMF) neat.
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Warming: Allow to warm to 0°C over 1 hour.
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Workup: Quench with saturated NH₄Cl. Extract with ether.
Part 5: Handling & Safety Data
While specific toxicological data for this exact CAS is limited, it should be handled as a potent functionalized benzamide .
| Hazard Class | Statement | Precaution |
| Skin Irritant | Causes skin irritation (H315) | Wear nitrile gloves; avoid contact. |
| Eye Irritant | Causes serious eye irritation (H319) | Use safety goggles; access to eye wash station. |
| Respiratory | May cause respiratory irritation (H335) | Handle only in a fume hood. |
| Storage | Moisture sensitive (Amide hydrolysis) | Store under inert gas (Nitrogen) at 2-8°C. |
Self-Validating Safety Check: Before scaling up (>5g), perform a DSC (Differential Scanning Calorimetry) test to ensure no exothermic decomposition occurs near the reaction temperature, particularly for the lithiation step.
Part 6: References
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PubChem Compound Summary. (n.d.). 4-bromo-N,N-diethyl-3-methoxybenzamide (CID 889676-36-2).[3][4] National Center for Biotechnology Information. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for Protocol A).
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Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Authoritative guide for Protocol B mechanisms).
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Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context for amide solubility/permeability).
Sources
- 1. 4-Bromo-N,N-diethyl-2-methoxybenzamide | C12H16BrNO2 | CID 74889395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 3. 889676-36-2|4-Bromo-N,N-diethyl-3-methoxybenzamide|BLD Pharm [bldpharm.com]
- 4. eMolecules N,N-Diethyl 4-bromo-3-methoxybenzamide | 889676-36-2 | 1G | | Fisher Scientific [fishersci.com]
